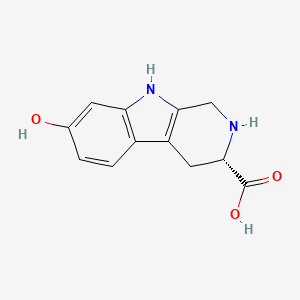
Brunnein C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brunnein C is a natural product found in Cortinarius brunneus with data available.
Wissenschaftliche Forschungsanwendungen
Brunnein C's Chemical Characteristics and Origin
This compound, along with other beta-carboline alkaloids like Brunneins A and B, is primarily derived from the fruiting bodies of the fungus Cortinarius brunneus. These compounds are characterized by specific molecular structures, which are key to their biological activity. This compound's structure and characteristics were identified through extensive NMR and MS data analysis (Teichert et al., 2007).
Biological Activities and Potential Uses
This compound has been explored for various biological activities, which could have significant implications in scientific research:
Cholinesterase Inhibition : Brunnein A, closely related to this compound, demonstrated very low cholinesterase inhibitory effects. This suggests a potential avenue for research into neurodegenerative diseases where cholinesterase activity is a factor, though more specific studies on this compound are needed to establish its efficacy in this area (Teichert et al., 2007).
Free Radical Scavenging : Research has shown that similar compounds, such as a novel brunnein-type β-carboline alkaloid isolated from Cyclocybe cylindracea, exhibit explicit radical scavenging activity. This opens up potential research applications of this compound in oxidative stress-related conditions and in exploring its antioxidant properties (Krüzselyi et al., 2019).
Metabolic Syndrome Research : Though not directly linked to this compound, the broad research on botanicals like Artemisia, which affect insulin signaling pathways and improve insulin resistance, highlights the potential of exploring this compound in similar metabolic contexts. The compound's unique properties could be relevant in studying metabolic dysregulation associated with diseases like Type 2 diabetes (Ribnicky et al., 2013).
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
(3S)-7-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c15-6-1-2-7-8-4-10(12(16)17)13-5-11(8)14-9(7)3-6/h1-3,10,13-15H,4-5H2,(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
PYKJRLLVCLLWPW-JTQLQIEISA-N |
Isomerische SMILES |
C1[C@H](NCC2=C1C3=C(N2)C=C(C=C3)O)C(=O)O |
Kanonische SMILES |
C1C(NCC2=C1C3=C(N2)C=C(C=C3)O)C(=O)O |
Synonyme |
brunnein C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)
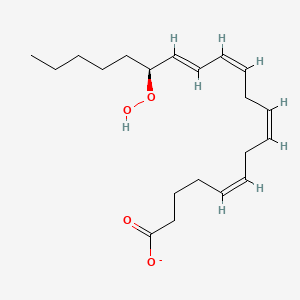
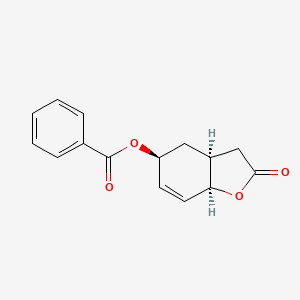
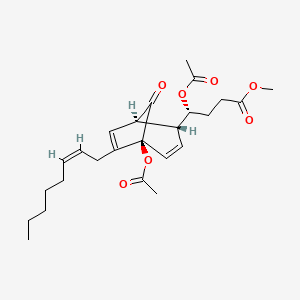


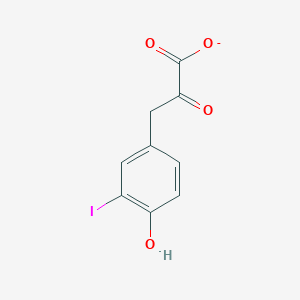
![(1R,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1259999.png)

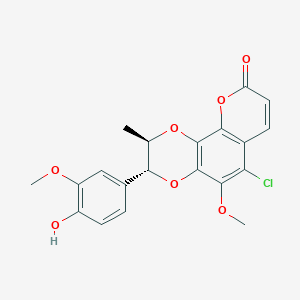
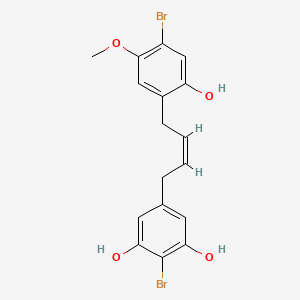
![Biphenylene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide](/img/structure/B1260003.png)
![5-O-(4'-[beta-D-glucopyranosyl]-trans-feruloyl)quinic acid](/img/structure/B1260005.png)
![3-[10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1260008.png)
